
2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of solid catalysts and high-pressure conditions are common in industrial settings to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
γ-Butyrolactone: Another related compound with diverse applications.
Uniqueness
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] stands out due to its unique structural modifications, which may impart specific properties not found in its simpler analogs. These modifications can enhance its reactivity, biological activity, and suitability for specific applications.
属性
CAS 编号 |
37772-64-8 |
|---|---|
分子式 |
C22H40N2O2 |
分子量 |
364.6 g/mol |
IUPAC 名称 |
5-methyl-1-[2-(5-methyl-2-oxo-3-pentylpyrrolidin-1-yl)ethyl]-3-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C22H40N2O2/c1-5-7-9-11-19-15-17(3)23(21(19)25)13-14-24-18(4)16-20(22(24)26)12-10-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI 键 |
AMCIPVLAZLVYKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CC(N(C1=O)CCN2C(CC(C2=O)CCCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
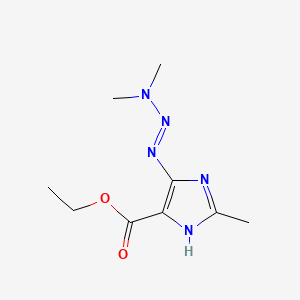
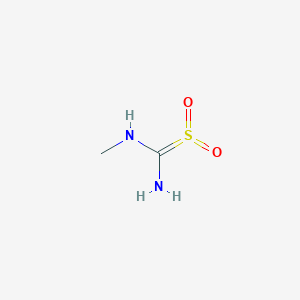
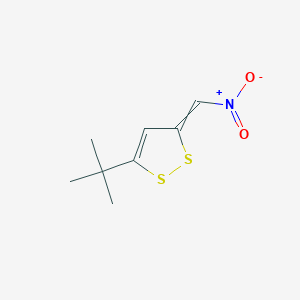
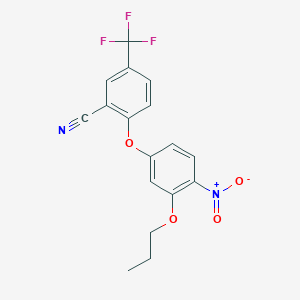
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
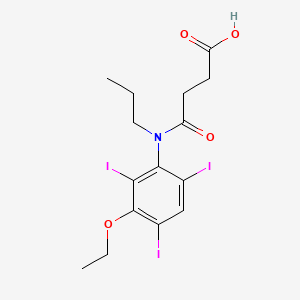
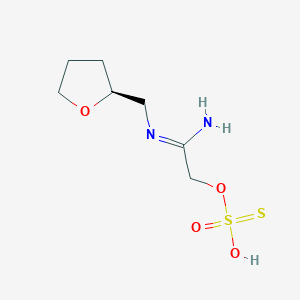
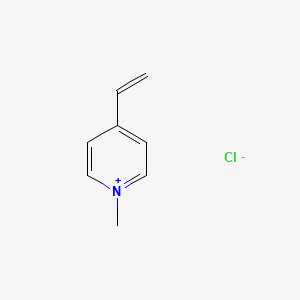
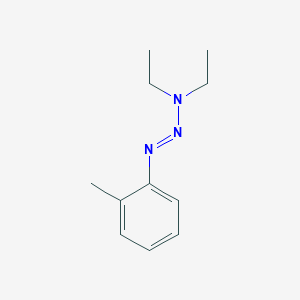
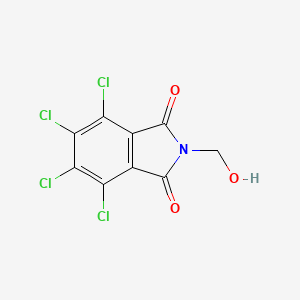
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
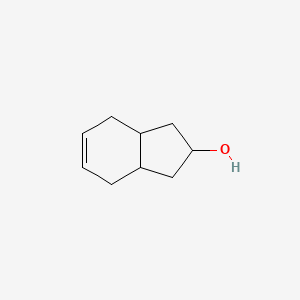
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
